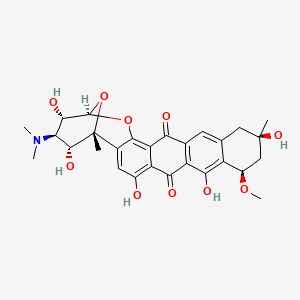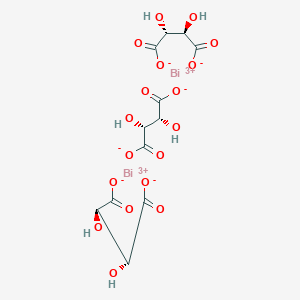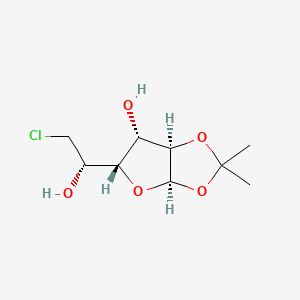
Menogaril
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Menogaril is an anthracycline analog of nogalamycin, developed in the late 1970s. It exhibits stronger anticancer activity and lower toxicity compared to nogalamycin . Despite its promising properties, its clinical development was halted due to moderate success and a relatively high incidence of serious toxicity .
Preparation Methods
Menogaril can be synthesized through a series of chemical reactions involving nogalamycin as the starting material. The synthetic route includes O-methylation of nogalamycin to produce this compound. The reaction conditions typically involve the use of methanol and a suitable catalyst under controlled temperature and pressure .
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Menogaril undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions include demethylated and hydroxylated derivatives of this compound .
Scientific Research Applications
Menogaril has been extensively studied for its anticancer properties. It has shown broad-spectrum activity against various tumor types in preclinical studies. This compound is less cardiotoxic compared to doxorubicin, making it a potential candidate for cancer therapy .
In addition to its use in cancer research, this compound has been investigated for its effects on DNA and RNA synthesis. It binds weakly to DNA and inhibits RNA synthesis to a lesser extent than other anthracyclines . This unique mechanism of action has made it a subject of interest in molecular biology and pharmacology research.
Mechanism of Action
Menogaril exerts its effects by binding to DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. This binding leads to the formation of DNA-topoisomerase II complexes, resulting in DNA strand breaks and cell death . This compound also affects the microtubular system of the cell, inhibiting tubulin polymerization and disrupting cell division .
Comparison with Similar Compounds
Menogaril is similar to other anthracyclines such as doxorubicin and daunorubicin. it has unique properties that distinguish it from these compounds:
Lower Cardiotoxicity: This compound is less cardiotoxic compared to doxorubicin, making it a safer option for cancer therapy.
Different Mechanism of Action: This compound binds weakly to DNA and inhibits RNA synthesis less than other anthracyclines.
Similar compounds include:
Doxorubicin: A widely used anthracycline with potent anticancer activity but higher cardiotoxicity.
Daunorubicin: Another anthracycline with similar anticancer properties but different toxicity profiles.
This compound’s unique combination of lower toxicity and distinct mechanism of action makes it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
71628-96-1 |
|---|---|
Molecular Formula |
C28H31NO10 |
Molecular Weight |
541.5 g/mol |
IUPAC Name |
(1R,10R,12R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione |
InChI |
InChI=1S/C28H31NO10/c1-27(36)8-10-6-11-16(21(32)15(10)14(9-27)37-5)22(33)17-13(30)7-12-24(18(17)20(11)31)38-26-23(34)19(29(3)4)25(35)28(12,2)39-26/h6-7,14,19,23,25-26,30,32,34-36H,8-9H2,1-5H3/t14-,19+,23+,25-,26-,27-,28-/m1/s1 |
InChI Key |
LWYJUZBXGAFFLP-OCNCTQISSA-N |
SMILES |
CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O |
Isomeric SMILES |
C[C@@]1(C[C@H](C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)[C@@]6([C@@H]([C@H]([C@@H]([C@H](O5)O6)O)N(C)C)O)C)O)OC)O |
Canonical SMILES |
CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O |
shelf_life |
Bulk: Bulk stability studies indicate slight, gradual decomposition occurring over 30 days at room temperature and laboratory illumination; total decomposition was approximated at 2 %. Stored at 60 °C and in darkness, the sample is stable for at least 30 days (HPLC and TLC). Solution: Menogaril solutions (0.1 and 5 mg/mL are stable for at least 14 days at room temperature in the dark. |
solubility |
H2O insoluble (<0.01) (mg/mL) pH 5, 0.1 M Phosphate buffer insoluble (<0.01) (mg/mL) pH 9, 0.1 M Phosphate buffer insoluble ( <0.01) (mg/mL) 95% EtOH 0.05 (mg/mL) 10% aq. DMA 0.8 (mg/mL) DSMO 4 (mg/mL) DMA 10 (mg/mL) |
Synonyms |
7-con-O-Methylnogarol 7-O-Methylnogarol 7-OMEN Menogaril Menogaril, (11 beta)-Isomer Menogaril, (13 beta)-Isomer Menogaril, (5 alpha)-Isomer Menogaril, (5 alpha,11 beta)-Isomer Menogarol NSC 269148 NSC-269148 NSC269148 Tomosar TUT 7 TUT-7 TUT7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7,8-Dihydroxy-1,17-dimethyl-12-methylidene-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione](/img/structure/B1227061.png)

![3-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]propanoic acid](/img/structure/B1227064.png)



